
(R)-1-Benzyl-3-Iodopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-3-Iodopiperidine is a chiral organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an iodine atom attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-Iodopiperidine typically involves the iodination of ®-1-Benzylpiperidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon position of the piperidine ring.
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-Iodopiperidine may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-Iodopiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The benzyl group can be reduced to a methyl group using hydrogenation techniques.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction Reactions: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Formation of ®-1-Benzyl-3-azidopiperidine or ®-1-Benzyl-3-thiocyanatopiperidine.
Oxidation Reactions: Formation of ®-1-Benzyl-3-Iodopiperidine N-oxide.
Reduction Reactions: Formation of ®-1-Methyl-3-Iodopiperidine.
Scientific Research Applications
®-1-Benzyl-3-Iodopiperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel chemical entities.
Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-Iodopiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom may participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity for its targets. The piperidine ring provides a scaffold that can be modified to optimize the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Benzyl-3-Chloropiperidine
- ®-1-Benzyl-3-Bromopiperidine
- ®-1-Benzyl-3-Fluoropiperidine
Uniqueness
®-1-Benzyl-3-Iodopiperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications.
Properties
Molecular Formula |
C12H16IN |
|---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-iodopiperidine |
InChI |
InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
FHTUIQKEZRUTCA-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)I |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



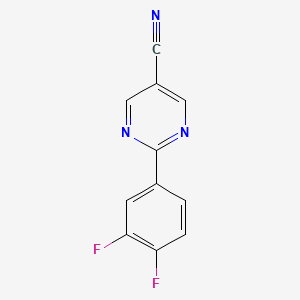
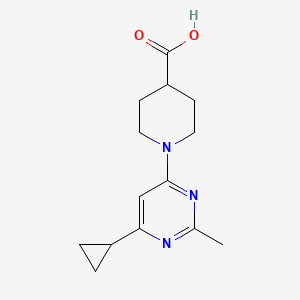


![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)

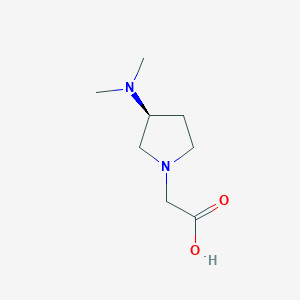
![3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11792635.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)

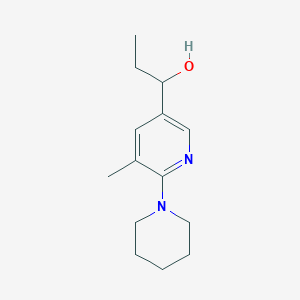
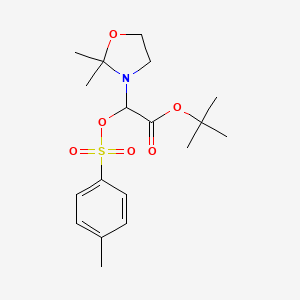
![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)
